
2-(2-Propan-2-ylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propan-2-ylphenyl)propan-1-ol, also known as IPP, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 238°C. IPP is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary or ligand in various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can form complexes with different metals, such as palladium and copper, and these complexes can catalyze various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can also form hydrogen bonds with different substrates, making it an ideal candidate for asymmetric catalysis.
Biochemische Und Physiologische Effekte
Limited studies have been conducted on the biochemical and physiological effects of 2-(2-Propan-2-ylphenyl)propan-1-ol. However, it has been reported that 2-(2-Propan-2-ylphenyl)propan-1-ol can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(2-Propan-2-ylphenyl)propan-1-ol can also induce apoptosis, which is a programmed cell death process, in cancer cells. These findings suggest that 2-(2-Propan-2-ylphenyl)propan-1-ol may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Propan-2-ylphenyl)propan-1-ol has several advantages for lab experiments, including its high reactivity, chiral nature, and low toxicity. 2-(2-Propan-2-ylphenyl)propan-1-ol can be easily synthesized using different methods, and its enantiomers can be separated using chiral chromatography. However, the limitations of 2-(2-Propan-2-ylphenyl)propan-1-ol include its high cost, low yield, and limited availability.
Zukünftige Richtungen
2-(2-Propan-2-ylphenyl)propan-1-ol has potential applications in various fields, and future research should focus on its synthesis, mechanism of action, and physiological effects. Future studies should also explore the use of 2-(2-Propan-2-ylphenyl)propan-1-ol in drug discovery, asymmetric catalysis, and cancer therapy. 2-(2-Propan-2-ylphenyl)propan-1-ol can also be used as a starting material for the synthesis of various compounds, and future research should explore its potential applications in organic synthesis.
Synthesemethoden
2-(2-Propan-2-ylphenyl)propan-1-ol can be synthesized using different methods, including the reduction of 2-(2-Propan-2-ylphenyl)propan-1-one, which is obtained from the reaction of acetone and 2-(2-Propan-2-ylphenyl)propionic acid. Another method involves the reduction of 2-(2-Propan-2-ylphenyl)propan-1-nitro using a reducing agent such as iron powder or tin chloride. The yield of 2-(2-Propan-2-ylphenyl)propan-1-ol depends on the method used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-Propan-2-ylphenyl)propan-1-ol has been studied extensively for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. 2-(2-Propan-2-ylphenyl)propan-1-ol is a chiral alcohol, and its enantiomers have different properties and reactivity, making it an ideal candidate for asymmetric catalysis. 2-(2-Propan-2-ylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 2-(2-Propan-2-ylphenyl)propan-1-ol has also been used as a ligand in asymmetric catalysis reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Eigenschaften
CAS-Nummer |
131204-98-3 |
|---|---|
Produktname |
2-(2-Propan-2-ylphenyl)propan-1-ol |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(2-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
FQBKPRKGUNFSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



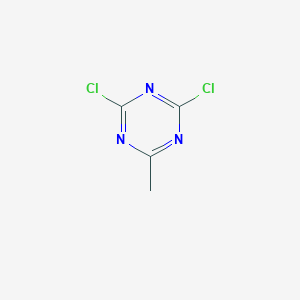
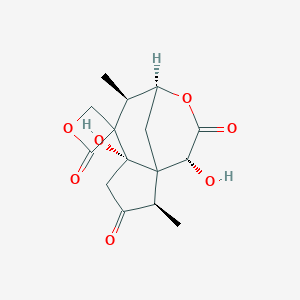
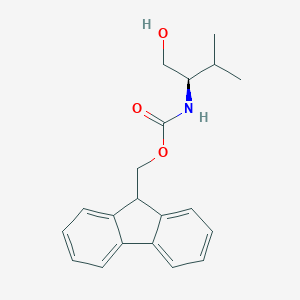
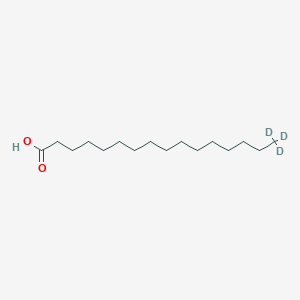
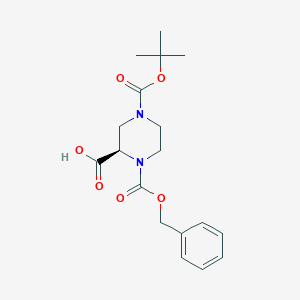
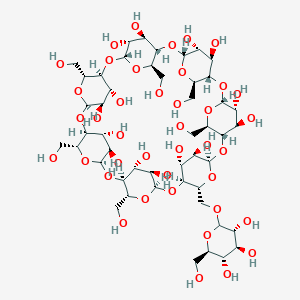
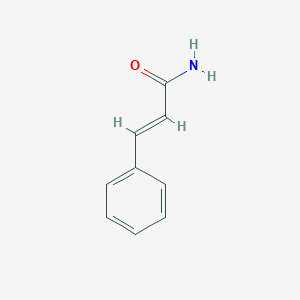
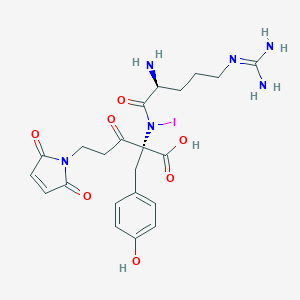
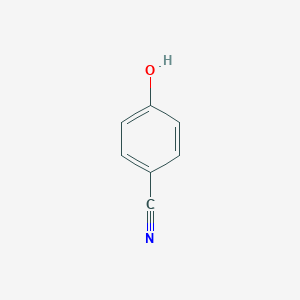
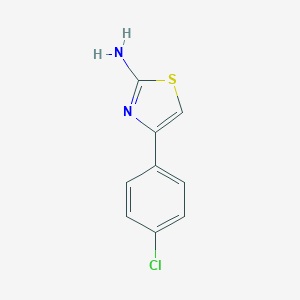
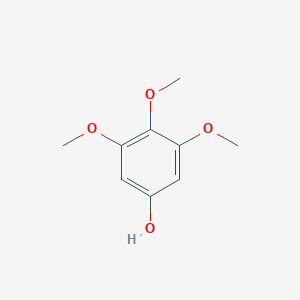
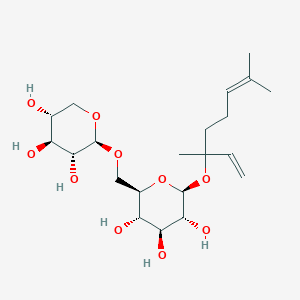
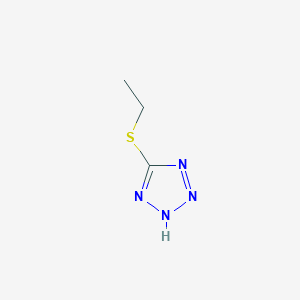
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)